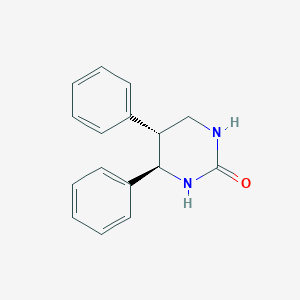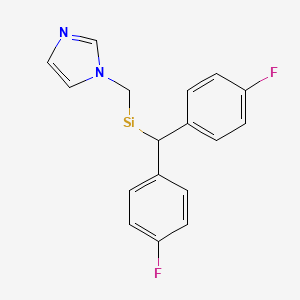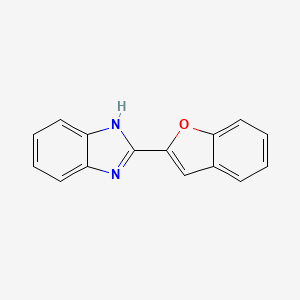![molecular formula C16H17Cl2N3O3 B14422688 5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 84188-63-6](/img/no-structure.png)
5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a methylphenyl ring, which is further connected to a pyrimidine trione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One common method involves the reaction of 4-[Bis(2-chloroethyl)amino]-2-methylbenzaldehyde with pyrimidine-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to its ability to interfere with DNA synthesis and repair mechanisms.
Biology: It is used in biological assays to study cell proliferation and apoptosis.
Industry: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA strands, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cell division and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A nitrogen mustard derivative used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Uniqueness
5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structure, which combines the properties of pyrimidine trione and bis(2-chloroethyl)amino groups. This unique combination enhances its ability to interact with DNA and makes it a valuable compound in medicinal chemistry.
Eigenschaften
| 84188-63-6 | |
Molekularformel |
C16H17Cl2N3O3 |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
5-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H17Cl2N3O3/c1-10-8-12(21(6-4-17)7-5-18)3-2-11(10)9-13-14(22)19-16(24)20-15(13)23/h2-3,8-9H,4-7H2,1H3,(H2,19,20,22,23,24) |
InChI-Schlüssel |
MNBDVXQOFMRFFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=C2C(=O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)
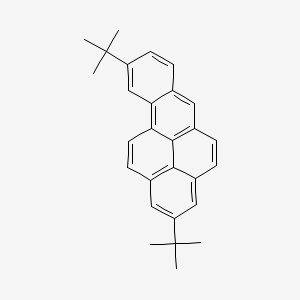
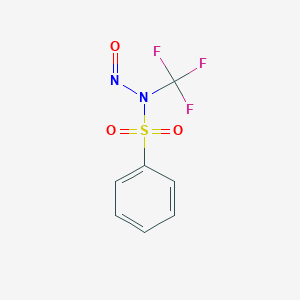
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)

